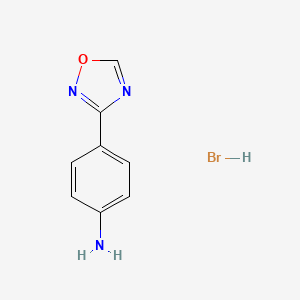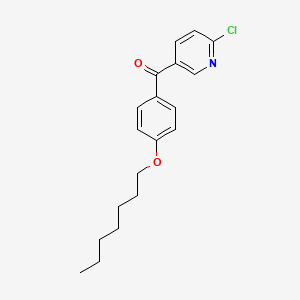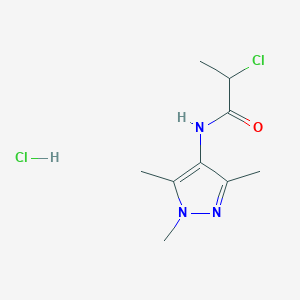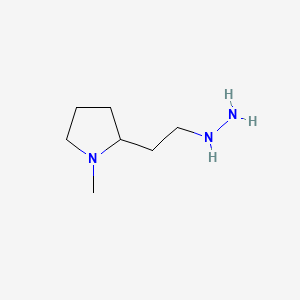
4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide
Vue d'ensemble
Description
“4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide” is a chemical compound with the molecular formula C8H8BrN3O . It is also known by other names such as “4-(1,2,4-Oxadiazol-3-yl)aniline” and "Benzenamine, 4-(1,2,4-oxadiazol-3-yl)-" .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, oxadiazoles can be synthesized through various methods. For instance, a family of energetic ionic salts containing a 1,2,4-oxadiazole ring were synthesized by the oxidation of 3-nitro-5-amino-1,2,4-oxadiazole (NOA) with sodium dichloroisocyanurate (SDCI) .Molecular Structure Analysis
The molecular structure of “this compound” consists of an oxadiazole ring attached to an aniline group . The molecular weight of the compound is 242.07 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.07 . Other specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
- 4-(1,2,4-Oxadiazol-3-yl)aniline hydrobromide serves as a starting material in the synthesis of various bioactive compounds. For instance, Maftei et al. (2013) synthesized novel 1,2,4-oxadiazole natural product analogs using this compound, and these analogs showed potential antitumor activity (Maftei et al., 2013).
Antitumor Activity
- The synthesized 1,2,4-oxadiazole derivatives from 4-(1,2,4-Oxadiazol-3-yl)aniline have been evaluated for antitumor activity. Maftei et al. (2016) developed compounds with significant in vitro anticancer activity, demonstrating the therapeutic potential of these derivatives (Maftei et al., 2016).
Process Safety in Synthesis
- Likhite et al. (2016) described a safe and scalable synthesis process for a related compound, 2-(1,2,4-oxadiazol-3-yl)propan-2-amine hydrobromide. They emphasized the importance of selecting thermally stable compounds and process safety principles in the synthesis involving oxadiazole compounds (Likhite et al., 2016).
Electrosynthesis Applications
- Qian et al. (2020) explored the electrosynthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, indicating the versatility of oxadiazole derivatives in synthetic chemistry and their potential for creating diverse compounds (Qian et al., 2020).
Development of Insecticides
- Liu et al. (2017) synthesized anthranilic diamide analogues containing 1,2,4-oxadiazole rings, which showed promising insecticidal activities, indicating the potential of oxadiazole derivatives in pest management (Liu et al., 2017).
Chemosensors Development
- Ma et al. (2013) developed novel anion sensors containing 1,3,4-oxadiazole groups. These sensors showed selective and colorimetric properties for fluoride sensing, highlighting another application area of oxadiazole derivatives (Ma et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds are known to target various enzymes and pathways involved in these diseases .
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazoles have been reported to act on several enzymes and pathways, including thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase .
Pharmacokinetics
The oxadiazole core is known to be a versatile scaffold in drug discovery, suggesting potential bioavailability .
Result of Action
1,2,4-oxadiazoles have been reported to have anti-infective activities, suggesting that they may inhibit the growth or proliferation of infectious agents .
Action Environment
The synthesis of 1,2,4-oxadiazoles has been reported to occur at room temperature , suggesting that the compound may be stable under normal environmental conditions.
Propriétés
IUPAC Name |
4-(1,2,4-oxadiazol-3-yl)aniline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O.BrH/c9-7-3-1-6(2-4-7)8-10-5-12-11-8;/h1-5H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPPSSDKAGMJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC=N2)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-chloro-N-{2-[4-(propan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B1421780.png)
![3-[(1-Oxo-1-phenylpropan-2-yl)carbamoyl]propanoic acid](/img/structure/B1421781.png)
![3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1421782.png)






